molecular formula C10H10N2O5 B8726032 4-Hydroxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile

4-Hydroxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile

Cat. No.: B8726032
M. Wt: 238.20 g/mol
InChI Key: YMFHGPXLMNJZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile is a useful research compound. Its molecular formula is C10H10N2O5 and its molecular weight is 238.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile

InChI

InChI=1S/C10H10N2O5/c1-16-2-3-17-10-4-7(6-11)8(12(14)15)5-9(10)13/h4-5,13H,2-3H2,1H3

InChI Key

YMFHGPXLMNJZOT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile (1.5 g) in anhydrous DCM (30 mL) was added anhydrous AlCl3 (6 g) at 0° C. The resulting mixture was heated to reflux for 1 h. After reaction finished, the mixture was diluted with 1N aqueous HCl (50 mL) and exacted with EA (3×50 mL). The combined organic layer was dried over Na2SO4, concentrated under reduced pressure, and purification by silica chromatography to give 0.8 g of 4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile.
Name
4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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